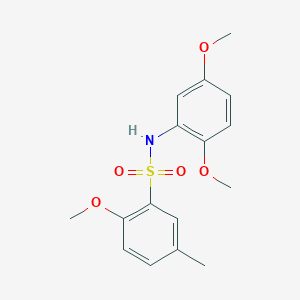
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of EMG-1 is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. EMG-1 has been found to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, EMG-1 has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of EMG-1 for lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for the development of cancer therapeutics with minimal side effects. However, one of the limitations of EMG-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research on EMG-1. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of EMG-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EMG-1 treatment. Additionally, further studies are needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, EMG-1 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of EMG-1 involves a multistep process that has been extensively studied for its use in the treatment of cancer. EMG-1 has been found to have several biochemical and physiological effects, making it a promising candidate for the development of cancer therapeutics with minimal side effects. Further research is needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Synthesemethoden
EMG-1 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoethyl ethyl ether with 2-methylphenylboronic acid, followed by the reaction of the resulting compound with 2-ethoxyphenyl isocyanate. The final step involves the reaction of the resulting compound with methylsulfonyl chloride to yield EMG-1.
Wissenschaftliche Forschungsanwendungen
EMG-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is its potential use in the treatment of cancer. EMG-1 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-12-8-6-10-15(17)19-18(21)13-20(25(3,22)23)16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJYKYBKHGHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

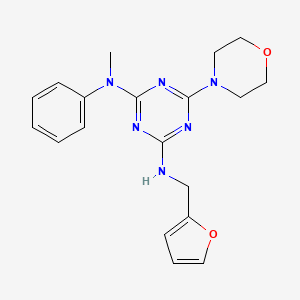
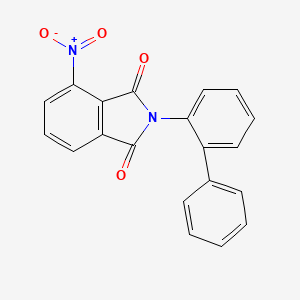
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
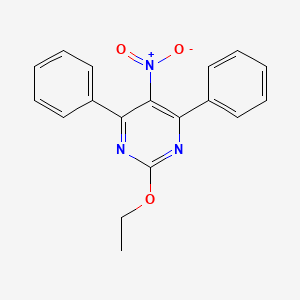
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
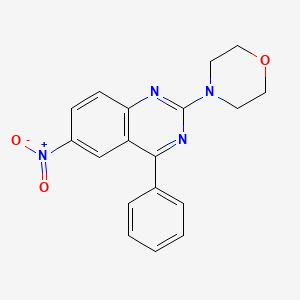
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
